molecular formula C22H28N2O3S B2551833 2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide CAS No. 1797703-94-6

2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

Cat. No.: B2551833
CAS No.: 1797703-94-6
M. Wt: 400.54
InChI Key: HMODVIUXVXYIPL-UHFFFAOYSA-N
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Description

2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include an isopropylsulfonyl group attached to a phenyl ring and a pyrrolidine moiety linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-(isopropylsulfonyl)benzaldehyde. This intermediate is then subjected to a reductive amination reaction with 1-phenylpyrrolidine to form the corresponding amine. The final step involves the acylation of the amine with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
  • 2-(4-(ethylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide exhibits unique properties due to the presence of the isopropylsulfonyl group. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-17(2)28(26,27)21-12-10-18(11-13-21)15-22(25)23-16-20-9-6-14-24(20)19-7-4-3-5-8-19/h3-5,7-8,10-13,17,20H,6,9,14-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMODVIUXVXYIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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